N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide
Description
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide (CAS: 182439-41-4) is a piperidine-based carboxamide derivative featuring a biphenyl scaffold with a trifluoromethyl (-CF₃) substituent at the 4'-position. Its molecular formula is C₁₉H₁₉F₃N₂O, with a molecular weight of 348.36 g/mol .
This compound serves as a critical intermediate in synthesizing Lomitapide mesylate, a drug used to treat homozygous familial hypercholesterolemia by inhibiting microsomal triglyceride transfer protein (MTP) . Its structural features, including the trifluoromethyl group, enhance metabolic stability and lipophilicity, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15/h1-8,15,23H,9-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANXBKFOZBCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182439-41-4 | |
| Record name | N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182439414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(PIPERIDIN-4-YL)-4'-(TRIFLUOROMETHYL)-BIPHENYL-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP7YFS63H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Suzuki-Miyaura Coupling for Biphenyl Assembly
The synthesis begins with the preparation of the biphenyl core. As demonstrated by GreenChem et al., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1 ) undergoes palladium-catalyzed coupling with 4-(trifluoromethyl)phenylboronic acid (2 ) in a dioxane-water solvent system (4:1) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (1.2 equiv) at 80°C for 16 hours (Scheme 1). This yields 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3 ) in 78% yield after column chromatography.
Key Reaction Parameters :
Carboxylic Acid Activation and Amide Formation
The carboxylic acid 3 is activated to its acid chloride using oxalyl chloride in dichloromethane (0°C to room temperature, 2 hours). Subsequent reaction with piperidin-4-amine (4 ) in the presence of triethylamine (2.5 equiv) in THF affords the crude amide, which is purified via recrystallization from ethanol/water to yield this compound (5 ) in 65% yield.
Optimization Insights :
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Alternative activating agents (e.g., HATU, EDCl) improve yields to 82% but require anhydrous conditions.
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Steric hindrance from the cyclopropane moiety necessitates prolonged reaction times (24 hours) for complete conversion.
Piperidine Intermediate Synthesis
Reductive Amination of 4-Piperidinemethanol
A patented route describes the synthesis of piperidin-4-amine derivatives via reductive amination. 4-Piperidinemethanol (6 ) is treated with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours, yielding piperidin-4-amine (4 ) in 70% yield after distillation (Scheme 2).
Alkylation and Deprotection Strategies
To circumvent instability issues, the piperidine nitrogen is often protected during biphenyl coupling. For example, Boc-protected piperidin-4-amine (7 ) undergoes Suzuki-Miyaura coupling, followed by TFA-mediated deprotection (CH₂Cl₂, 0°C to room temperature, 4 hours) to unmask the amine.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.78–7.65 (m, 4H, ArH), 7.52 (d, J = 8.0 Hz, 2H, ArH), 3.41–3.32 (m, 1H, piperidine-H), 2.94–2.82 (m, 2H, piperidine-H), 2.12–1.98 (m, 2H, piperidine-H), 1.72–1.60 (m, 2H, piperidine-H).
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¹³C NMR : δ 167.8 (C=O), 141.2–125.6 (aromatic carbons), 124.5 (q, J = 272 Hz, CF₃), 48.3 (piperidine-C), 32.1 (piperidine-C).
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IR (KBr) : 2932 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms >98% purity, with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
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Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group can deactivate the boronic acid partner in Suzuki coupling, necessitating higher catalyst loadings (5 mol% Pd).
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Piperidine Handling : The hygroscopic nature of piperidin-4-amine demands anhydrous conditions during amide coupling to prevent hydrolysis.
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Scale-Up Limitations : Column chromatography for biphenyl purification becomes impractical above 100 g; alternative crystallization solvents (e.g., heptane/EtOAc) are under investigation .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Trifluoromethyl Groups
The following table compares key structural and synthetic attributes of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide with related compounds:
Key Observations:
- Trifluoromethyl Positioning : The target compound’s 4'-CF₃ on the biphenyl scaffold contrasts with Goxalapladib’s 4'-CF₃ on a biphenyl linked to a naphthyridine core. This difference increases Goxalapladib’s molecular weight and complexity, likely enhancing its binding affinity to phospholipase A2 .
- Synthetic Yields : Compounds with bulkier substituents (e.g., ethylthioureido in ) show moderate yields (35–65%), suggesting steric hindrance or reactivity challenges during synthesis.
- Therapeutic Applications : While the target compound is an intermediate, Goxalapladib and Lomitapide directly treat atherosclerosis, highlighting the role of trifluoromethyl groups in optimizing drug efficacy .
Piperidine Carboxamides with Varied Aromatic Substituents
Comparison of Bioactive Derivatives:
Deuterated and Isotopic Variants
- This compound -d8 : A deuterated form used in metabolic studies to track pharmacokinetics without altering biological activity .
Biological Activity
N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide, also known by its CAS number 182439-41-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C₁₉H₁₉F₃N₂O
- Molecular Weight: 348.362 g/mol
- CAS Number: 182439-41-4
- IUPAC Name: N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly in the modulation of the central nervous system (CNS) and potential anti-cancer properties.
1. CNS Activity
The compound has been investigated for its role as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in several CNS disorders. Positive allosteric modulators of mGluR5 have been shown to enhance cognitive functions and exhibit antipsychotic-like effects in animal models .
2. Antitumor Activity
Studies have demonstrated that derivatives of biphenyl carboxamides can inhibit cancer cell proliferation. The introduction of trifluoromethyl groups has been associated with increased potency against various cancer cell lines, including breast and prostate cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine and biphenyl moieties significantly influence the biological activity of the compound. For instance:
- Trifluoromethyl Group: Enhances lipophilicity and receptor binding affinity.
- Piperidine Ring: Essential for maintaining structural integrity and biological activity.
Case Studies
Several case studies highlight the efficacy of this compound in various experimental settings:
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide?
Methodological Answer:
- Key Steps :
- Coupling Reactions : Use amide bond-forming agents like HATU or EDCI with DIPEA as a base for the carboxamide linkage. Ensure stoichiometric control of the piperidine and biphenyl precursors.
- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases (e.g., 0.1% TFA in water/acetonitrile) to achieve >95% purity. Retention time benchmarks (~1.63 minutes under QC-SMD-TFA05 conditions) can guide method validation .
- Characterization : Confirm identity via LCMS (observed [M+H]+ ≈ 598) and ¹H/¹³C NMR, focusing on trifluoromethyl singlet signals (δ ~110-120 ppm in ¹⁹F NMR) .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Approach :
- Target Selection : Prioritize receptors with known affinity for trifluoromethyl-biphenyl motifs (e.g., GPCRs, kinases).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the trifluoromethyl group’s electrostatic contributions using density functional theory (DFT).
- Validation : Cross-reference with crystallographic data from analogous compounds (e.g., piperidine-carboxamide derivatives with dihedral angles <15° between aromatic planes) to refine docking accuracy .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- Techniques :
- X-ray Crystallography : Resolve piperidine ring conformation and biphenyl torsion angles. Compare with COD entries (e.g., COD 2230670) for piperidine-carboxamides to validate bond lengths and angles .
- LCMS/MS : Fragment ions at m/z 598 → 452 (loss of piperidine) and 315 (biphenyl-TF) confirm backbone integrity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C expected for trifluoromethyl aromatics) .
Advanced: How do structural modifications to the piperidine ring affect target selectivity?
Methodological Answer:
- SAR Strategies :
- Piperidine Substitution : Introduce methyl or benzyl groups at the 4-position to modulate steric hindrance. Compare with N-(1-benzylpiperidin-4-yl) analogs to assess changes in binding kinetics .
- Bioisosteres : Replace piperidine with morpholine or piperazine and evaluate changes in logP (via HPLC-derived retention factors) and solubility .
- In Vitro Testing : Use competitive binding assays (e.g., SPR or fluorescence polarization) against targets like the Smoothened receptor (see taladegib analogs for methodology) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Assay Design :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and C. albicans (CFU counting at 24h). Include positive controls like fluconazole .
- Anticancer : MTT assays on HeLa or MCF-7 cells (72h exposure, IC₅₀ calculation). Normalize against trifluoromethyl-free analogs to isolate substituent effects .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine Kᵢ values .
Advanced: How can metabolic stability be enhanced through structural optimization?
Methodological Answer:
- Strategies :
- Deuterium Incorporation : Replace labile hydrogens on the piperidine ring to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the carboxamide as an ester or carbonate to improve oral bioavailability. Hydrolytic activation can be tested in simulated gastric fluid .
- Metabolite ID : Use hepatocyte incubation (rat/human) with LC-HRMS to identify oxidative (e.g., N-dealkylation) or conjugative pathways. Block vulnerable sites with fluorine or methyl groups .
Basic: What are common degradation pathways under stress conditions?
Methodological Answer:
- Stress Testing :
- Thermal : Heat at 80°C for 48h; monitor trifluoromethyl hydrolysis via ¹⁹F NMR (loss of -CF₃ signal).
- Photolytic : Expose to UV (320–400 nm) for 72h; check for biphenyl ring cleavage via HPLC .
- Oxidative : Treat with 3% H₂O₂; assess piperidine N-oxide formation by LCMS (Δ m/z +16) .
Advanced: What crystallographic challenges arise with this compound, and how are they resolved?
Methodological Answer:
- Crystallization Tactics :
- Solvent Screening : Use vapor diffusion with 2:1 DCM/methanol or ethyl acetate/hexane mixtures. Piperidine’s basicity may require pH adjustment (e.g., acetic acid) .
- Crystal Packing : Weak C–H···O/F interactions stabilize the lattice. Resolve disorder in the trifluoromethyl group using SHELXL refinement with anisotropic ADPs .
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for low-symmetry crystals (e.g., monoclinic P2₁/c) .
Basic: How does the trifluoromethyl group influence logP and solubility?
Methodological Answer:
- Physicochemical Profiling :
- logP Measurement : Shake-flask method (octanol/water partition) or HPLC-derived logP (using calibration with trifluoromethyl standards). Expect logP ~3.5–4.0 .
- Solubility Enhancement : Co-solvency (e.g., 20% PEG-400 in PBS) or cyclodextrin complexation. Compare with des-CF₃ analogs to quantify substituent effects .
Advanced: What mechanistic insights guide structure-activity relationship (SAR) studies?
Methodological Answer:
- SAR Workflow :
- Scaffold Hopping : Replace biphenyl with pyridyl or thiophene rings; assess potency changes via IC₅₀ shifts .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules from docking poses. Highlight regions where electronegative substituents (e.g., -CF₃) enhance affinity .
- Free Energy Perturbation (FEP) : Simulate trifluoromethyl removal to quantify ΔΔG binding contributions (e.g., Schrödinger FEP+) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
